CRTh2 Binding Potency: Direct Comparison of IC50 Values Across the Pyrazole-4-Acetic Acid Optimization Series
CRTh2 antagonist 1 (compound 32) exhibits an IC50 of 89 nM in the [³⁵S]-GTPγS binding assay using CHO-K1 cell membranes overexpressing human CRTh2 receptor . This potency positions it as an intermediate-strength antagonist within its own chemical series: compound 25 demonstrates an IC50 of 7 nM, compound 39 achieves an IC50 of 4 nM, and compound 47 shows an IC50 of 46 nM under identical assay conditions (1 hour pre-incubation, 50 nM PGD2 agonist, 0.1 nM [³⁵S]-GTPγS) . The 89 nM IC50 represents a ~12.7-fold lower potency than the most potent series member (compound 39, 4 nM) but remains within the sub-100 nM range suitable for in vitro target engagement studies where maximal receptor occupancy is not the primary experimental objective.
| Evidence Dimension | CRTh2 antagonism potency (IC50) |
|---|---|
| Target Compound Data | 89 nM (CRTh2 antagonist 1 / compound 32) |
| Comparator Or Baseline | Compound 39: 4 nM; Compound 25: 7 nM; Compound 47: 46 nM; Compound 5 (HTS hit): micromolar range |
| Quantified Difference | ~12.7-fold less potent than compound 39; ~3.6-fold more potent than the initial HTS hit |
| Conditions | [³⁵S]-GTPγS binding assay; CHO-K1 membranes overexpressing human CRTh2; 1 hr pre-incubation; 50 nM PGD2; 0.1 nM [³⁵S]-GTPγS |
Why This Matters
Users requiring sub-10 nM potency for high-confidence target engagement should select compound 39 or 25; users requiring a reference compound with well-characterized selectivity at moderate potency may find CRTh2 antagonist 1 suitable for establishing baseline pharmacological benchmarks.
